![molecular formula C16H10Br2N2OS B7458888 3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7458888.png)
3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that belongs to the thiazole family. It is a heterocyclic organic compound that contains both sulfur and nitrogen atoms in its ring structure. This compound has gained significant attention in scientific research due to its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide is not fully understood. However, it is believed to exert its biological effects by targeting specific cellular pathways and signaling molecules. This compound has been shown to inhibit the activity of certain enzymes and proteins, which are involved in various cellular processes.
Biochemical and Physiological Effects:
3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit antibacterial activity. Additionally, it has been shown to modulate the activity of certain signaling pathways, which are involved in various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide in lab experiments include its relative ease of synthesis, its wide range of biological activities, and its potential applications in the field of medicine. However, the limitations of using this compound in lab experiments include its potential toxicity and its relatively low solubility in water.
Orientations Futures
There are several future directions for research on 3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide. One potential direction is to investigate its potential applications in the treatment of various types of cancer. Another potential direction is to explore its potential as an anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other fields, such as agriculture and environmental science.
In conclusion, 3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound exhibits a wide range of biological activities and has been shown to modulate various cellular processes. However, further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other fields.
Méthodes De Synthèse
The synthesis of 3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide involves the reaction of 3-bromoaniline and 2-bromoacetyl bromide in the presence of potassium carbonate. The resulting intermediate is then reacted with thiourea to form the final product. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide has been extensively studied for its potential applications in the field of medicine. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Propriétés
IUPAC Name |
3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br2N2OS/c17-12-5-1-3-10(7-12)14-9-22-16(19-14)20-15(21)11-4-2-6-13(18)8-11/h1-9H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOSCMSKZLPJJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-methoxypropyl)-11-(3-methylphenyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B7458813.png)

![Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate](/img/structure/B7458827.png)
![Ethyl 4-methyl-2-[[2-(4-nitrophenoxy)acetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B7458840.png)
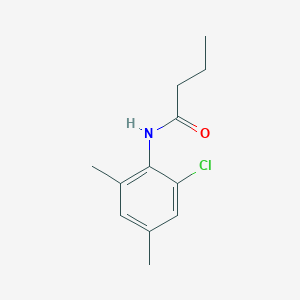

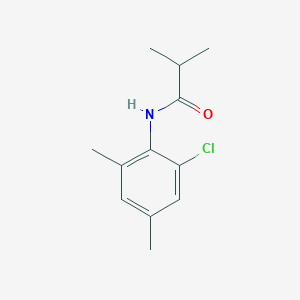
![4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine](/img/structure/B7458873.png)
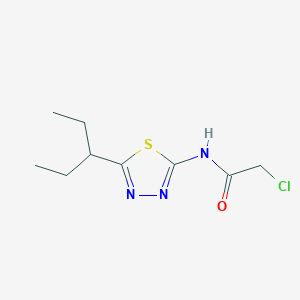
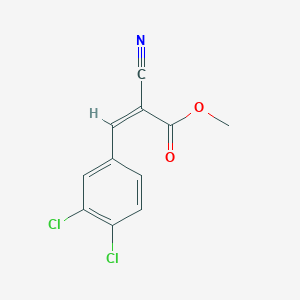

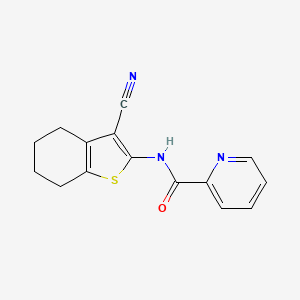
![2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B7458937.png)